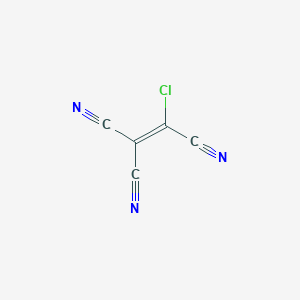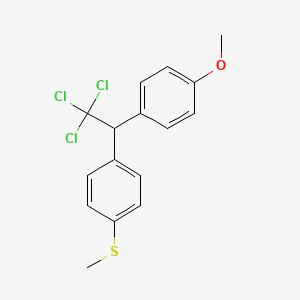![molecular formula C21H10O3 B14693847 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione CAS No. 32529-95-6](/img/structure/B14693847.png)
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a furan ring and multiple phenyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione typically involves a [4+2] cycloaddition reaction. One common method includes the reaction of phencyclone with maleic anhydride in refluxing benzene or toluene. The reaction is usually complete within 20-30 minutes, and the end product is isolated through standard purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism by which 9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,13-Diphenyl-9,9a,12a,13-tetrahydro-9,13-methanotriphenyleno[2,3-c]furan-10,12,14-trione: This compound shares a similar core structure but differs in the presence of additional functional groups.
Polysubstituted furans: These compounds have a similar furan ring but vary in the substituents attached to the ring.
Uniqueness
9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione is unique due to its specific arrangement of phenyl groups and the fused furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32529-95-6 |
|---|---|
Molekularformel |
C21H10O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
19-oxahexacyclo[14.5.1.02,15.03,8.09,14.017,21]docosa-1,3,5,7,9,11,13,15,17(21)-nonaene-18,20-dione |
InChI |
InChI=1S/C21H10O3/c22-20-18-14-9-15(19(18)21(23)24-20)17-13-8-4-2-6-11(13)10-5-1-3-7-12(10)16(14)17/h1-8H,9H2 |
InChI-Schlüssel |
LFCUVOBBXRSXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C4=CC=CC=C4C5=CC=CC=C5C3=C1C6=C2C(=O)OC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


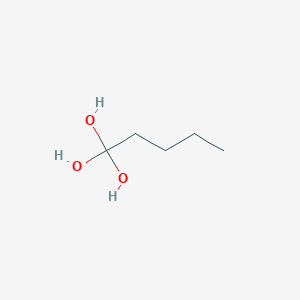
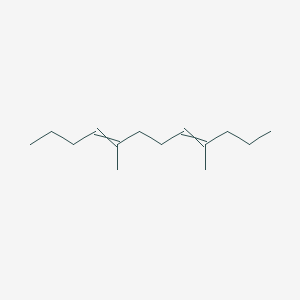
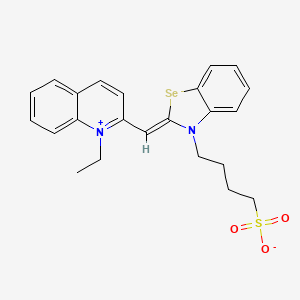
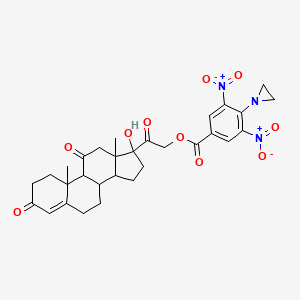
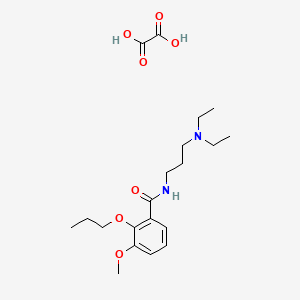
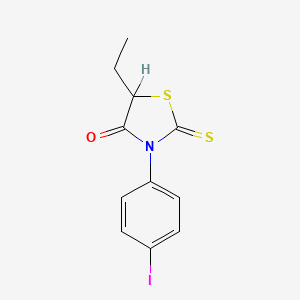
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
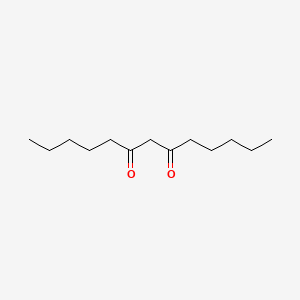
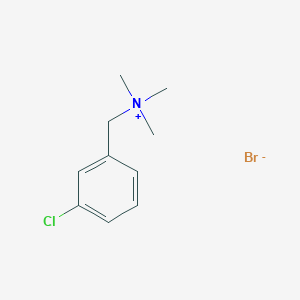
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
